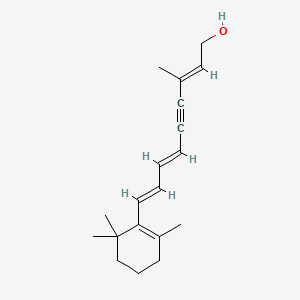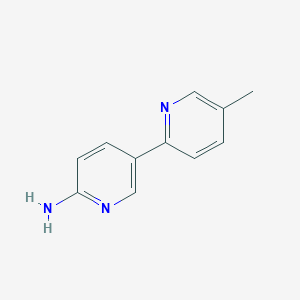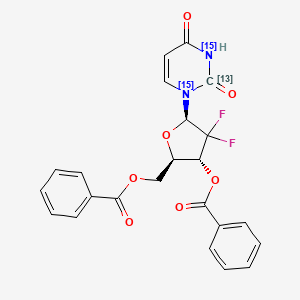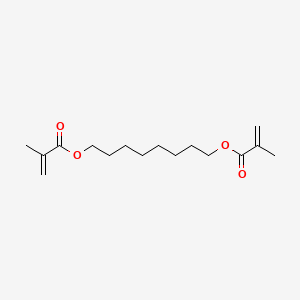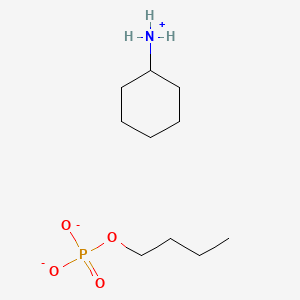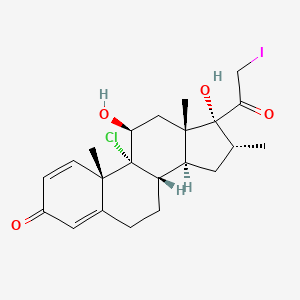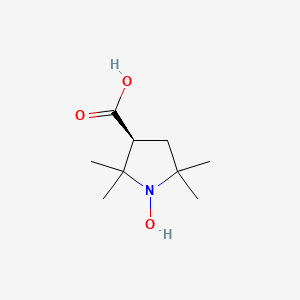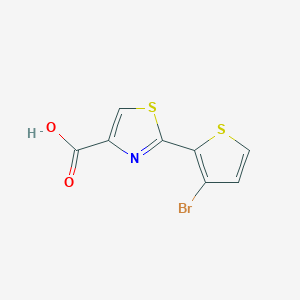
2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiophene and a thiazole ring in its structure. The presence of these rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. Thiophene and thiazole derivatives are known for their diverse biological activities and applications in organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiophene and thiazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 3-bromothiophene with a thiazole derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography would be optimized for large-scale production.
化学反応の分析
Types of Reactions
2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atoms in the thiophene and thiazole rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce more complex heterocyclic compounds.
科学的研究の応用
2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, inflammation, and microbial infections.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Biological Research: It serves as a probe or ligand in studies involving enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved would vary based on the biological activity being studied.
類似化合物との比較
Similar Compounds
3-Bromothiophene-2-boronic acid: This compound shares the bromothiophene moiety and is used in similar coupling reactions.
Thiazole-4-carboxylic acid: This compound shares the thiazole ring and is used in the synthesis of various heterocyclic compounds.
Uniqueness
2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of the thiophene and thiazole rings in its structure. This dual-ring system imparts distinct electronic and steric properties, making it a versatile building block for the synthesis of complex molecules with diverse biological and material applications.
特性
分子式 |
C8H4BrNO2S2 |
|---|---|
分子量 |
290.2 g/mol |
IUPAC名 |
2-(3-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S2/c9-4-1-2-13-6(4)7-10-5(3-14-7)8(11)12/h1-3H,(H,11,12) |
InChIキー |
KIQYJNVGNREITB-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1Br)C2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



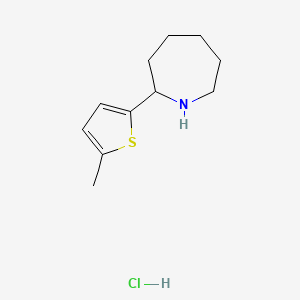
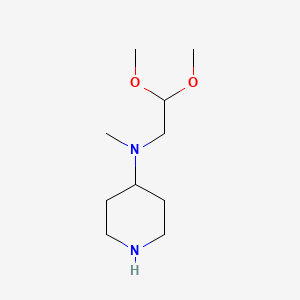
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
